molecular formula C30H41NO6 B1226894 Contortumine CAS No. 131653-96-8

Contortumine

Cat. No. B1226894
M. Wt: 511.6 g/mol
InChI Key: AVBUZBLOHGCPMP-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of contortumine can be determined using various techniques. For instance, 3D electron diffraction (3D ED)/Micro electron diffraction (MicroED) has extended the limits of crystallography by enabling the determination of three-dimensional molecular structures from sub-μm microcrystals . Furthermore, high-resolution mass spectrometry (MS) can measure accurate molecular weights (MW) of the intact molecular ions so that they can be assigned a molecular formula with high confidence .


Chemical Reactions Analysis

The analysis of chemical reactions often involves the use of electroanalytical tools . These tools can investigate redox-active intermediates: from voltammetry to in situ spectroelectrochemistry and scanning electrochemical microscopy .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like contortumine can be analyzed using various techniques. For instance, properties such as hardness, topography, and hydrophilicity are known to be important parameters in the biological evaluation of materials . These properties relate primarily to the variable properties on the chemical level (molecular structure, functional groups, and degradation) .

Scientific Research Applications

Genome and Transcriptome Analysis in Parasitology

Contortumine, indirectly associated through species studies, plays a role in parasitology research. The genome and transcriptome analysis of Haemonchus contortus, a parasitic nematode, provides insights into drug and vaccine discovery for parasite control. This research is crucial for understanding anthelmintic resistance and developing new control strategies against parasitic nematodes (Laing et al., 2013).

Anthelmintic Effects of Plant Extracts

Studies have also explored the anthelmintic effects of various plant extracts on Haemonchus contortus. This includes research on the efficacy of different plant-derived compounds in controlling this parasite in sheep and rats, contributing to the search for natural anthelmintics as an alternative to traditional drugs (Carvalho et al., 2012).

Transcriptome Characterization in Medicinal Plants

In the field of botany and pharmacology, the transcriptome characterization of medicinal plants like Taxus contorta, which produces the anticancer drug paclitaxel, is significant. This research is vital for conservation efforts and understanding the genetic diversity of endangered species (Majeed et al., 2019).

Molecular Marker Development

The development of molecular markers in non-model organisms, such as Pinus contorta, for population genetics and evolutionary studies, represents another application. This is crucial for ecological and conservation research, helping to understand the genetic variation and adaptability of species (Parchman et al., 2010).

Polycyclic Aromatic Compounds Research

Research into contorted polycyclic aromatic compounds contributes to the understanding of molecular materials and their electronic properties. This has implications for the development of self-assembled electronic materials and photovoltaic devices (Ball et al., 2015).

Pharmacology of Anthelmintics

The pharmacology of anthelmintics, with Haemonchus contortus as a model, offers insights into the drug action and resistance mechanisms of parasitic nematodes. This is critical for optimizing drug activity and preserving the efficacy of anthelmintic compounds in livestock (Lanusse et al., 2016).

Surface Modification for Improved Adhesion

Studies on the surface modification of woods like Shorea contorta using plasma treatments have shown improvements in adhesion properties, which is relevant in material science and engineering (Acda et al., 2011).

Safety And Hazards

The safety and hazards associated with contortumine are currently not available in the literature. It’s important to note that effective controls protect workers from workplace hazards; help avoid injuries, illnesses, and incidents; minimize or eliminate safety and health risks; and help employers provide workers with safe and healthful working conditions .

properties

IUPAC Name

(11-ethyl-8-hydroxy-6,16-dimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl) 4-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H41NO6/c1-5-31-15-17-8-11-24(36-4)30-20(17)13-22(27(30)31)29(33)14-23(35-3)19-12-21(30)25(29)26(19)37-28(32)16-6-9-18(34-2)10-7-16/h6-7,9-10,17,19-27,33H,5,8,11-15H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVBUZBLOHGCPMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC2CCC(C34C2CC(C31)C5(CC(C6CC4C5C6OC(=O)C7=CC=C(C=C7)OC)OC)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H41NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30927312
Record name 20-Ethyl-8-hydroxy-1,16-dimethoxyaconitan-14-yl 4-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30927312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

511.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Contortumine

CAS RN

131653-96-8
Record name Contortumine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131653968
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 20-Ethyl-8-hydroxy-1,16-dimethoxyaconitan-14-yl 4-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30927312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
XT Liang - The Alkaloids: Chemistry and Biology, 2009 - books.google.com
The C18-diterpenoid alkaloids constitute a small group within the diterpenoid alkaloids. The first C18-diterpenoid alkaloid, lappaconitine, was isolated from the plants Aconitum …
Number of citations: 0 books.google.com
FP Wang, QH Chen, XT Liang - The Alkaloids: Chemistry and Biology, 2009 - Elsevier
For a long time, the C 18 -diterpenoid alkaloids were structurally classified as belonging to the broad group of C 19 -diterpenoid alkaloids. This chapter presents the first comprehensive …
Number of citations: 76 www.sciencedirect.com
VA Tel'nov - Chemistry of Natural Compounds, 1993 - Springer
Two new alkaloids — umbrofine and 6-acetylumbrofine — have been isolated fromAconitum umbrosum, and their structures have been established on the basis of spectral …
Number of citations: 1 link.springer.com
K Niitsu, Y Ikeya, H Mitsuhashi, C SIYING… - Heterocycles …, 1990 - pascal-francis.inist.fr
… Contortumine …
Number of citations: 12 pascal-francis.inist.fr
肖培根, 王锋鹏, 高峰, 闫路平, 陈东林, 刘勇 - 2006 - jse.ac.cn
In summary, 76 Aconitum species in China have been medicinally used. They are mainly used for the treatment of plaque, sepsis, intoxication, cold-and immunosuppression-induced …
Number of citations: 63 www.jse.ac.cn

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